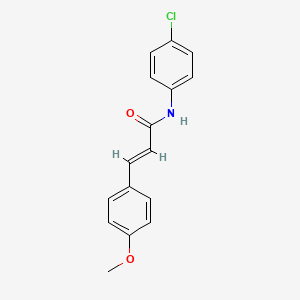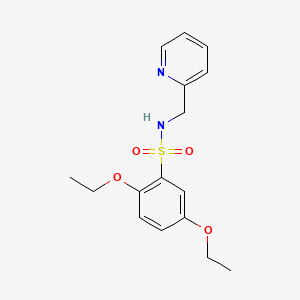
2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it a valuable tool for researchers in the field of chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate is not fully understood, but it is believed to act as an inhibitor of certain enzymes in the body. This inhibition can lead to a range of biochemical and physiological effects, which can be used for various applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate are diverse and depend on the specific application. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have antitumor activity, making it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate in lab experiments include its high yield, purity, and unique properties. This compound is also relatively easy to synthesize and purify, making it a valuable tool for researchers. However, one limitation of using this compound is that it can be expensive to synthesize, which may limit its use in some labs.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate. One area of research could focus on the synthesis of new compounds using this compound as a building block. Another area of research could focus on the development of new drugs based on the unique properties of this compound. Additionally, research could be conducted to further understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate is a valuable tool for scientific research due to its unique properties and potential applications. This compound has been used in various fields, including chemistry, biochemistry, and pharmacology, and has shown promise in the development of new drugs and bioactive molecules. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate involves the reaction of 3,4-dimethylphenylacetic acid with bromine and furoic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the desired product is obtained. The yield of the synthesis process is typically high, and the compound can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)-2-oxoethyl 5-bromo-2-furoate has been used in scientific research for various applications. One of the main areas of research involves the use of this compound as a building block for the synthesis of other compounds. The unique properties of this compound make it an ideal starting material for the synthesis of new drugs and other bioactive molecules.
Eigenschaften
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-9-3-4-11(7-10(9)2)12(17)8-19-15(18)13-5-6-14(16)20-13/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPZFNSQFYWHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(O2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-2-oxoethyl 5-bromofuran-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)

![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)


![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)

![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)




![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)
